molecular formula C16H18FN5OS B2759365 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-98-1

5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2759365
CAS RN: 868219-98-1
M. Wt: 347.41
InChI Key: UNDORCSYTVADJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole-based compounds often involves a multi-step process. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involved a one-pot three-component reaction under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. For instance, a related compound has a linear formula of C24H14FN5OS2 and a molecular weight of 471.538 . The structure of such compounds is typically confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown promising results, making it a candidate for novel antibacterial agents .

Antiviral Potential

Given the importance of antiviral drugs, investigations have explored whether this compound exhibits antiviral activity. Preliminary data suggests that it may inhibit viral replication or entry, making it relevant for antiviral drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Researchers have studied whether this compound modulates inflammatory pathways. Its potential as an anti-inflammatory agent could have implications for conditions like rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Properties

The piperazine moiety in the compound has been associated with neuroprotective effects. Investigations have explored its impact on neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Further studies are needed to validate its potential therapeutic role .

Psychotropic Effects

Interestingly, piperazine derivatives are sometimes used illicitly for recreational purposes. Researchers have examined the psychotropic effects of this compound, shedding light on its interactions with neurotransmitter systems .

Drug Delivery Systems

The unique thiazolo-triazole scaffold could serve as a building block for drug delivery systems. Researchers have explored its use in targeted drug delivery, enhancing bioavailability, and minimizing side effects .

Future Directions

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, structure-activity relationship studies could be conducted to optimize its biological activity .

properties

IUPAC Name

5-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5OS/c1-20-5-7-21(8-6-20)13(11-3-2-4-12(17)9-11)14-15(23)22-16(24-14)18-10-19-22/h2-4,9-10,13,23H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDORCSYTVADJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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